molecular formula C9H6F4O B14340665 4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol CAS No. 105955-24-6

4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14340665
CAS No.: 105955-24-6
M. Wt: 206.14 g/mol
InChI Key: CIUYNKKTBLYTDA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol is a fluorinated organic compound with the molecular formula C9H6F4O This compound is characterized by the presence of four fluorine atoms attached to the indene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrafluoro-2,3-dihydro-1H-inden-2-ol typically involves the fluorination of indene derivatives. One common method is the Claisen rearrangement of prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide in the presence of NN-diethylaniline, which yields the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective fluorination of the indene ring.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the process generally involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The production must adhere to strict safety protocols due to the hazardous nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.

    Substitution: The fluorine atoms on the indene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoroindanones, while reduction can produce tetrafluoroindanes.

Scientific Research Applications

4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Its unique fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,5,6,7-tetrafluoro-2,3-dihydro-1H-inden-2-ol exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. The pathways involved often include modifications to the electronic properties of the indene ring, enhancing its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-1-ylidene malononitrile: Similar in structure but with a malononitrile group.

    3-Methyl-4,5,6,7-tetrafluoro-1H-indazole: Contains a similar indene core but with different substituents.

    5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile: Another fluorinated indene derivative with different functional groups.

Uniqueness

4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol is unique due to its specific arrangement of fluorine atoms on the indene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

105955-24-6

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H6F4O/c10-6-4-1-3(14)2-5(4)7(11)9(13)8(6)12/h3,14H,1-2H2

InChI Key

CIUYNKKTBLYTDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C(=C(C(=C2F)F)F)F)O

Origin of Product

United States

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